N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a crucial intermediate compound in the synthesis of Tofacitinib [, , ]. Tofacitinib is a potent and selective inhibitor of Janus Kinase (JAK) enzymes, specifically JAK1 and JAK3 []. These enzymes play a crucial role in immune system signaling pathways.
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound characterized by its unique structure and diverse biological activities. This compound belongs to the class of pyrrolo[2,3-d]pyrimidines, which are known for their potential therapeutic applications, particularly in the field of medicinal chemistry. The molecular formula of this compound is C20H25N5, and it has a molecular weight of approximately 335.45 g/mol .
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is classified under the category of heterocyclic compounds, specifically pyrimidines. Its structural components include a piperidine ring and a pyrrolo[2,3-d]pyrimidine core, contributing to its unique chemical properties and biological activities.
The synthesis of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pressure to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High Performance Liquid Chromatography) are often employed to verify the structure and purity of the synthesized compound.
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo several types of chemical reactions:
These reactions are significant in modifying the chemical properties and enhancing the biological activity of the compound. Each reaction type requires specific conditions regarding temperature, solvent choice, and reaction time to achieve optimal results.
The primary mechanism of action for N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its role as an ATP-competitive inhibitor of protein kinase B (Akt). By binding to the active site of Akt, this compound prevents ATP from accessing its binding site, effectively inhibiting the kinase's activity.
This inhibition has profound effects on cellular signaling pathways such as the PI3K-Akt-mTOR pathway, which regulates cell growth, proliferation, and survival. The ability to selectively target Akt over other kinases like protein kinase A enhances its therapeutic potential in treating diseases such as cancer .
The physical properties of N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine include:
Chemical properties include:
These properties are essential for understanding how the compound behaves under various laboratory conditions and its stability during storage.
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has significant applications in scientific research:
This compound exemplifies how synthetic organic chemistry can contribute to advancements in medicinal chemistry and pharmacology through targeted inhibition mechanisms and structural diversity .
The compound is systematically named N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [1] [2]. This nomenclature precisely defines:
This compound is recognized by multiple synonyms and identifiers across chemical databases:
Table 1: Key Identifiers and Synonyms
Identifier Type | Value |
---|---|
CAS Registry Number | 1252883-90-1 [4] [7] [9] |
CBNumber | CB72642726 [4] |
MDL Number | MFCD30063201 [4] |
PubChem CID | 49856704 [1] [2] |
Common Synonyms | Tofacitinib Impurity D; Tofacitinib Impurity P; Tofacitinib Impurity 129; N-Methyl-N-[(3S,4S)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine [4] [7] |
Regulatory identifiers facilitate unambiguous tracking in pharmaceutical quality control frameworks. The CAS number (1252883-90-1) is universally recognized in chemical inventory systems, while "Tofacitinib Impurity D/P" designates its role in drug manufacturing [4] [7].
This compound serves as a synthetic precursor and process-related impurity in tofacitinib citrate production, a JAK inhibitor used for autoimmune diseases. Its structure differs from tofacitinib by retaining the benzyl group instead of the cyanoacetyl moiety at the piperidine nitrogen [4] [10]. Key structural features include:
Table 2: Comparison with Tofacitinib and Related Impurities
Compound | Key Structural Feature | Role | Molecular Formula |
---|---|---|---|
N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Benzyl group on piperidine-N | Process intermediate; Degradation impurity | C₂₀H₂₅N₅ [4] |
Tofacitinib (Active Drug) | Cyanoacetyl group on piperidine-N | Therapeutic agent | C₁₆H₂₀N₆O |
Tofacitinib Impurity 129 | Bipyrrolopyrimidine linker | Side-reaction product | C₂₃H₂₄N₈O [4] |
Analytical methods like HPLC (using C18 silica columns with phosphate buffer/acetonitrile gradients) detect and quantify this impurity at levels ≥0.1% in tofacitinib batches, ensuring compliance with ICH guidelines [10].
Table 3: Experimental and Predicted Properties
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₂₀H₂₅N₅ [1] [4] | - |
Molecular Weight | 335.45 g/mol [4] [9] | - |
Melting Point | >66°C (decomposition) [4] | - |
Density | 1.205 ± 0.06 g/cm³ [4] | Predicted |
pKa | 13.36 ± 0.50 [4] | Predicted (basic nitrogen) |
Solubility | Slightly soluble in chloroform/methanol [4] | 25°C |
Storage Conditions | -20°C under inert atmosphere [4] [7] | Long-term stability |
The compound decomposes above 66°C and requires inert storage due to sensitivity to oxidation. Low solubility in aqueous media necessitates organic solvents for chromatographic analysis [4] [10].
As a tofacitinib intermediate, this compound forms during reductive amination steps. Its control is mandated in drug substance specifications. Key characterization methods include:
The structural integrity of this chiral intermediate directly impacts the efficacy and safety of tofacitinib therapeutics, underscoring the necessity of rigorous stereochemical control during synthesis [4] [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0